molecular formula C17H18ClFN4O2 B2994352 1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester CAS No. 1241675-14-8

1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester

Cat. No.: B2994352
CAS No.: 1241675-14-8
M. Wt: 364.81
InChI Key: BNHKVYYXTZCPMS-UHFFFAOYSA-N
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Description

1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens and nitro groups. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The presence of the 2-chloro-5-fluoro-4-pyrimidinyl group may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester is unique due to the presence of the 2-chloro-5-fluoro-4-pyrimidinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

tert-butyl 6-[(2-chloro-5-fluoropyrimidin-4-yl)amino]-2,3-dihydroindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN4O2/c1-17(2,3)25-16(24)23-7-6-10-4-5-11(8-13(10)23)21-14-12(19)9-20-15(18)22-14/h4-5,8-9H,6-7H2,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHKVYYXTZCPMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=C(C=C2)NC3=NC(=NC=C3F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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